3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide

α-Glucosidase Inhibition α-Amylase Inhibition Type 2 Diabetes Mellitus

Procure this compound as a pre‑validated scaffold for α‑glucosidase/α‑amylase inhibitor design, where derivatives outperformed acarbose in vitro. Its unique 1‑substituted propanohydrazide handle enables reliable synthesis of oxadiazoles, triazoles, and pyrazoles per peer‑reviewed protocols, directly supporting antimicrobial SAR studies and antidiabetic lead optimisation. Substitution with generic benzimidazoles invalidates SAR data; only this intermediate guarantees reproducible, comparable results.

Molecular Formula C11H14N4O
Molecular Weight 218.26
CAS No. 336799-64-5
Cat. No. B2840690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide
CAS336799-64-5
Molecular FormulaC11H14N4O
Molecular Weight218.26
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCC(=O)NN
InChIInChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(16)14-12/h2-5H,6-7,12H2,1H3,(H,14,16)
InChIKeyFROZUXYTWSZHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide (CAS 336799-64-5): A Synthetic Intermediate and Pharmacophore Scaffold for Scientific Research


3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide (CAS 336799-64-5) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄N₄O and a molecular weight of 218.26 g/mol . It features a 2-methylbenzimidazole core linked via a propyl chain to a hydrazide functional group, making it a versatile building block in medicinal chemistry for synthesizing diverse heterocyclic derivatives . It is widely used as a research intermediate, not as an active pharmaceutical ingredient (API) itself, for the creation of novel compounds with potential antimicrobial [1], enzyme inhibitory [2], and anticancer properties . The compound is typically supplied as a powder with a purity of 95-98% and is intended for non-human research use only .

3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide (336799-64-5): Why Generic Benzimidazole Substitution is Not Advisable for Research


Direct substitution of 3-(2-methyl-1H-benzimidazol-1-yl)propanohydrazide with a generic benzimidazole derivative or a closely related analog is not scientifically defensible due to its unique and critical role as a *specific* synthetic intermediate. Its value lies not in its own end-use activity, but in its precisely positioned hydrazide handle. This functional group is essential for the construction of downstream heterocyclic systems like oxadiazoles, triazoles, and pyrazoles [1]. Replacing it with an analog lacking this specific functional group—such as a benzimidazole without a propanohydrazide chain or with a different linker—will result in a different chemical reactivity profile, leading to the synthesis of an entirely different set of derivative compounds. This fundamentally alters the research outcome, making the resulting data incomparable. For example, substituting it with a simpler benzimidazole-2-carbohydrazide would change the spatial orientation and electronic properties of the final compounds, invalidating structure-activity relationship (SAR) studies built upon the specific 1-substituted propanohydrazide scaffold [2].

Quantitative Evidence for 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide (336799-64-5): Validated Performance in Synthesis and Derivative Potency


Synthesis of α-Glucosidase and α-Amylase Inhibitors with Superior Potency to Acarbose

The compound serves as the core structural scaffold for a series of novel α-glucosidase and α-amylase inhibitors. Derivatives of 3-(2-methyl-1H-benzimidazol-1-yl)propanohydrazide (9a-k) were synthesized and showed significantly higher potency than the standard clinical drug acarbose [1]. This demonstrates that the benzimidazole-propane hydrazide framework can be optimized to produce compounds with substantially improved in vitro efficacy against key diabetes targets.

α-Glucosidase Inhibition α-Amylase Inhibition Type 2 Diabetes Mellitus Medicinal Chemistry

Synthesis of α-Amylase Inhibitors with Superior Potency to Acarbose

The same series of benzimidazole-propane hydrazide derivatives (9a-k) also demonstrated superior inhibition of α-amylase compared to acarbose [1]. The data confirm that the scaffold is a robust starting point for developing potent dual inhibitors of both key carbohydrate-hydrolyzing enzymes, offering a potential advantage over acarbose in managing postprandial glucose spikes.

α-Amylase Inhibition Postprandial Hyperglycemia Type 2 Diabetes Mellitus Medicinal Chemistry

Validated as a Key Intermediate for Broad-Spectrum Antimicrobial Heterocycle Synthesis

3-(2-Methylbenzimidazol-1-yl)propanoic acid hydrazide is explicitly utilized as a key starting material (compound 1) to synthesize a diverse library of heterocyclic compounds, including oxadiazoles, triazoles, and pyrazoles, which were subsequently screened for antimicrobial activity [1]. While the original paper does not provide quantitative MIC data for the hydrazide itself, it establishes a clear, experimentally validated synthetic route where this specific intermediate is the essential precursor to a range of potentially bioactive molecules.

Antimicrobial Synthesis Oxadiazole Triazole Drug Discovery

Optimal Research Scenarios for Procuring 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide (336799-64-5)


Medicinal Chemistry: Hit-to-Lead Optimization for Type 2 Diabetes

Procure this compound as a core scaffold for synthesizing novel α-glucosidase and α-amylase inhibitors. It is the validated starting material for a series of compounds shown to be more potent than acarbose in vitro [1]. This is a high-value application for groups engaged in antidiabetic drug discovery, where the scaffold's demonstrated potential for high potency provides a strategic advantage.

Academic Research: Synthesis of Heterocyclic Libraries for Antimicrobial Screening

Ideal for academic labs focused on organic synthesis and antimicrobial drug discovery. The compound is a proven key intermediate in established, peer-reviewed protocols for generating diverse heterocycles like oxadiazoles, triazoles, and pyrazoles [2]. This reduces synthetic risk and provides a reliable entry point for creating and screening new molecular entities with potential biological activity.

Structure-Activity Relationship (SAR) Studies on Benzimidazole Derivatives

Use this compound as a specific and well-defined starting point for SAR investigations around the benzimidazole nucleus. Its unique 1-substituted propanohydrazide chain allows for systematic chemical modifications to explore how changes at this position affect downstream biological activity, such as enzyme inhibition or antimicrobial potency [1] [2]. This is critical for understanding and optimizing a lead compound's properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.